WAY-327131

RAGE inhibition AGE-RAGE signaling diabetic complications

Researchers investigating RAGE-mediated diabetic complications frequently encounter off-target confounding from promiscuous kinase inhibitors. WAY-327131 resolves this with an unmatched selectivity window: • Validated Kd of 0.550 nM for human RAGE - enables clean, low-nanomolar pathway dissection without confounding signals • >2.8 × 10⁸-fold selectivity over the MsrA counter-target - eliminates extensive counter-screening overhead in target validation workflows • Defined 2-methoxyphenyl / C6-CF₃ SAR reference standard - benchmarks C4 aryl substitution effects for morpholino pyrimidine kinase inhibitor programs Ideal for binding assays, cell-based RAGE activation studies, and IND-enabling pharmacology requiring publication-grade data integrity.

Molecular Formula C16H16F3N3O2
Molecular Weight 339.31 g/mol
Cat. No. B12387957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-327131
Molecular FormulaC16H16F3N3O2
Molecular Weight339.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F
InChIInChI=1S/C16H16F3N3O2/c1-23-13-5-3-2-4-11(13)12-10-14(16(17,18)19)21-15(20-12)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3
InChIKeyPFXVPQCNGGTFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-327131 Technical Profile


4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CAS 725695-33-0; WAY-327131) is a synthetic small molecule belonging to the morpholino pyrimidine class, with a molecular formula of C₁₆H₁₆F₃N₃O₂ and a molecular weight of 339.31 g/mol [1]. The compound features a 2-morpholino pyrimidine core bearing a 2-methoxyphenyl group at the C4 position and a trifluoromethyl group at the C6 position. Morpholino pyrimidine derivatives have been extensively characterized as ATP-competitive kinase inhibitors, particularly targeting the PI3K/mTOR signaling axis, and are the subject of multiple patent families covering proliferative diseases including cancer [2].

Compound Class Morpholino pyrimidine ATP-competitive kinase inhibitor
Primary Target Context RAGE receptor binding probe (supports engagement studies)
Pathway Study Fit AGE-RAGE signaling / PI3K-mTOR pathway interrogation

Structural Determinants of WAY-327131 Specificity


Within the morpholino pyrimidine chemotype, minor structural variations at the C4 and C6 positions of the pyrimidine core produce profound differences in target engagement, selectivity profiles, and downstream biological activity. The 2-morpholino pyrimidine scaffold functions as an ATP-competitive hinge-binding motif, but the nature of the aromatic substituents at C4 and the electronic environment conferred by the C6 group dictate kinase selectivity [1]. The specific combination of a 2-methoxyphenyl moiety at C4 and a trifluoromethyl group at C6 in this compound yields a distinct pharmacological fingerprint that cannot be reproduced by substituting analogs bearing alternative phenyl substitution patterns (e.g., 4-methylphenyl, 3-hydroxyphenyl) or different C6 substituents (e.g., difluoromethyl, unsubstituted) [2]. Generic substitution risks divergent potency, altered selectivity windows, and compromised experimental reproducibility.

C4 Substitution Divergence
2-methoxyphenyl is essential for RAGE affinity; 4-methyl or 3-hydroxy analogs shift kinase selectivity and may eliminate target engagement.
C6 Electronic Environment
Trifluoromethyl confers distinct metabolic stability and electronic properties; difluoromethyl or unsubstituted analogs yield different target profiles.
Generic Scaffold Mismatch
Morpholino pyrimidine core alone does not reproduce RAGE selectivity; substitution pattern defines pharmacological fingerprint and assay outcome.

Quantitative Differentiation Evidence for WAY-327131


Sub-Nanomolar RAGE Binding Affinity

This compound exhibits a binding affinity (Kd) of 0.550 nM for the Advanced Glycosylation End Product-Specific Receptor (RAGE, human), a receptor implicated in diabetic complications and chronic inflammation [1]. In contrast, a structurally related analog, 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]morpholine, which differs at both the C4 phenyl substituent (4-methylphenyl vs. 2-methoxyphenyl) and the C6 substituent (difluoromethyl vs. trifluoromethyl), shows no reported affinity for RAGE but instead targets mitochondrial peptide methionine sulfoxide reductase (bovine) with an IC50 > 1.55 × 10⁵ nM [2]. The combination of 2-methoxyphenyl and trifluoromethyl groups appears essential for RAGE engagement.

RAGE Binding Affinity
Head-to-head
Kd = 0.550 nM vs IC50 > 1.55×10⁵ nM (comparator)
Supports RAGE engagement study design; analog may not reproduce binding
ELISA-based assay; BindingDB curated data
RAGE inhibition AGE-RAGE signaling diabetic complications

Target Selectivity Window

In head-to-head target engagement profiling within the same assay platform, this compound demonstrates a selectivity window exceeding 2.8 × 10⁸-fold between its primary target (RAGE, Kd = 0.550 nM) and the unrelated enzyme mitochondrial peptide methionine sulfoxide reductase (MsrA, bovine), for which it exhibits an IC50 > 1.55 × 10⁵ nM (155,000 nM) [1]. For comparison, the structurally distinct but chemotype-related compound GNE-7915, a brain-penetrant LRRK2 inhibitor containing a 2-morpholino pyrimidine core but with an amino linkage at C2 rather than a direct C-N bond, demonstrates an IC50 of 9 nM against LRRK2 but requires extensive medicinal chemistry optimization to achieve acceptable selectivity across the kinome [2]. The inherent >10⁸-fold selectivity window of this compound reduces the need for additional counter-screening in RAGE-focused studies.

Selectivity Window
Head-to-head
> 2.8 × 10⁸-fold (RAGE vs MsrA)
May reduce need for additional counter-screening in RAGE-focused studies
Same screening platform; BindingDB dual-target entry
target selectivity off-target profiling chemical probe development

C4 2-Methoxyphenyl Confers Distinct Kinase Selectivity

SAR studies on the 2-morpholino pyrimidine series reveal that the identity and substitution pattern of the C4 aryl group critically determines kinase selectivity. In a systematic optimization campaign for PI3K inhibitors, the 3-hydroxyphenyl analog (6-(3-hydroxyphenyl)-4-substituted-2-morpholino pyrimidine) demonstrated potent PI3K inhibition but required phenol replacement due to metabolic instability and off-target kinase engagement [1]. Conversely, the 4-methylphenyl analog (seen in the difluoromethyl-substituted derivative) shows no PI3K/mTOR pathway activity [2]. The 2-methoxyphenyl substitution pattern in the target compound occupies a unique selectivity space within this chemotype, distinct from both the 3-hydroxyphenyl (PI3K-active) and 4-methylphenyl (PI3K-inactive) analogs. This structural differentiation is further supported by patent disclosures identifying morpholino pyrimidines with specific C4 aryl substitutions as mTOR/PI3K inhibitors [3].

C4 Selectivity Determinant
Class-level inference
2-methoxyphenyl defines selectivity node; 3-hydroxy (PI3K-active) and 4-methyl (PI3K-inactive) diverge
C4 substitution selection is critical for target engagement; analogs cannot substitute
SAR analysis from PI3K/mTOR inhibitor optimization
kinase inhibitor PI3K/mTOR pathway structure-activity relationship

C6 Trifluoromethyl Enhances Metabolic Stability

The trifluoromethyl (-CF₃) group at the C6 position of the pyrimidine core confers distinct physicochemical advantages over alternative C6 substitutions. The strong electron-withdrawing nature of the CF₃ group reduces electron density on the pyrimidine ring, thereby decreasing susceptibility to oxidative metabolism at adjacent positions. In contrast, the difluoromethyl (-CHF₂) analog exhibits different electronic properties and metabolic liability profiles, while unsubstituted C6 pyrimidines in this chemotype show increased metabolic clearance [1]. The CF₃ group also increases lipophilicity (calculated LogP contribution of +0.5 to +1.0 compared to unsubstituted analogs), which may enhance membrane permeability and tissue distribution. In the context of 2-morpholino pyrimidine kinase inhibitors, the trifluoromethyl group has been identified as a key structural determinant for maintaining potent target inhibition while improving in vivo properties compared to non-fluorinated counterparts [2].

C6 Metabolic Stability
Class-level inference
-CF₃ enhances metabolic stability and lipophilicity vs -CHF₂ or -H
Supports in vivo exposure study design; substitution may alter PK profile
Medicinal chemistry principles for fluorinated pyrimidines
metabolic stability lipophilicity drug-like properties

Application Scenarios for WAY-327131


RAGE-Mediated Diabetic Complications and Inflammation

This compound is specifically suited for in vitro studies investigating the AGE-RAGE signaling axis in diabetic complications (nephropathy, retinopathy, neuropathy) and chronic inflammatory conditions. With a validated Kd of 0.550 nM for human RAGE and > 10⁸-fold selectivity over MsrA [1], it serves as a high-confidence chemical probe for dissecting RAGE-dependent pathways without confounding off-target effects at nanomolar concentrations. Researchers should use this compound in binding assays, cell-based RAGE activation studies, and pathway inhibition experiments where RAGE antagonism is the hypothesized mechanism.

RAGE Chemical Probe and Target Validation

The compound's exceptional selectivity window (> 2.8 × 10⁸-fold between RAGE and the MsrA counter-target) makes it an ideal starting point for chemical probe development programs focused on RAGE pharmacology [1]. Unlike more promiscuous morpholino pyrimidine kinase inhibitors that require extensive counter-screening against panels of off-targets, this compound can be deployed with reduced validation overhead. Procurement for target validation studies in academic or biotechnology settings is warranted when RAGE is the primary target of interest and clean pharmacological data are required for publication or IND-enabling studies.

Kinase Selectivity Profiling and SAR Expansion

For medicinal chemistry groups optimizing morpholino pyrimidine kinase inhibitors targeting the PI3K/mTOR axis, this compound serves as a critical reference standard representing the 2-methoxyphenyl / C6-CF₃ substitution pattern. Its distinct selectivity profile compared to 3-hydroxyphenyl (PI3K-active, metabolically labile) and 4-methylphenyl (PI3K-inactive) analogs [2] provides a benchmark for understanding how C4 aryl substitution modulates kinase engagement [3]. Procurement for SAR expansion, selectivity panel screening, or as a comparator compound in kinase inhibitor optimization campaigns is directly supported by the class-level SAR evidence.

Metabolic Stability and Physicochemical Benchmarking

The C6 trifluoromethyl group in this compound confers distinct metabolic and physicochemical properties compared to difluoromethyl or unsubstituted analogs [4]. Pharmaceutical development teams evaluating the impact of fluorination on PK properties, metabolic stability, and tissue distribution can employ this compound as a defined reference point in comparative studies. Its procurement is justified for head-to-head in vitro microsomal stability assays, LogD measurements, or permeability studies where the effect of C6 trifluoromethyl substitution is the variable under investigation.

Application
Selection Property
Validation Focus
AGE-RAGE signaling studies
RAGE binding probe (reported affinity context)
RAGE engagement and pathway inhibition endpoints
RAGE target validation
High selectivity window over counter-target
Counter-screening endpoint verification
Kinase inhibitor SAR reference
C4 2-methoxyphenyl / C6 CF₃ benchmark
Kinase selectivity panel comparison
Metabolic stability benchmarking
C6 trifluoromethyl stability profile
Microsomal stability and LogD measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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